molecular formula C13H24N2O4 B069469 tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 189442-78-2

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B069469
CAS No.: 189442-78-2
M. Wt: 272.34 g/mol
InChI Key: NQGXVXHYGRAABB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a highly valuable building block in organic synthesis and medicinal chemistry. This compound features a piperidine scaffold protected with a tert-butoxycarbonyl (Boc) group at the nitrogen, allowing for facile deprotection under mild acidic conditions to reveal the free amine for further coupling reactions. The 3-position is functionalized with a methoxy(methyl)carbamoyl group, which serves as a Weinreb amide equivalent. This functionality enables efficient conversion to ketones upon reaction with organometallic reagents, such as Grignard or organolithium compounds, without overreduction to alcohols. Consequently, this compound is extensively used in the synthesis of complex molecules, including potential drug candidates targeting various diseases where piperidine motifs are prevalent, such as in central nervous system disorders, pain management, and infectious diseases. Its high purity and well-defined structure make it an ideal intermediate for research purposes in academic and industrial settings, facilitating the development of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVXHYGRAABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623840
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189442-78-2
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1008562-93-3

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on histone demethylases, which play crucial roles in epigenetic regulation and cancer progression.

Enzyme Inhibition

  • Histone Demethylases : The compound has shown potential as an inhibitor of KDM2b, a histone demethylase implicated in cancer biology. Inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth.
  • MAGL Inhibition : Preliminary studies suggest that modifications to the piperidine structure can enhance the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition is associated with antiproliferative effects on cancer cells .

Antiproliferative Effects

Research indicates that derivatives of piperidine compounds exhibit notable antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer), and COV318.
  • IC50 Values : The compound exhibited IC50 values ranging from 19.9 µM to 75.3 µM across different cell lines, indicating moderate potency .

Structure-Activity Relationship (SAR)

The structural modifications of the piperidine ring and the carbamoyl group have been systematically studied to optimize biological activity:

  • Key Modifications : Substituents at specific positions on the piperidine ring can significantly affect the binding affinity and selectivity toward target enzymes.
  • Example Findings : A hydroxyl group at the meta position relative to the amide has been shown to enhance binding interactions with MAGL, resulting in improved inhibitory activity .

Case Studies and Experimental Findings

StudyCompoundTargetIC50 ValueObservations
Study 1Benzoylpiperidine derivativeMAGL0.84 µMCompetitive inhibition confirmed via Michaelis-Menten analysis
Study 2tert-butyl derivativeBreast cancer cells (MDA-MB-231)19.9 µMSignificant reduction in cell viability observed
Study 3Modified piperidineOvarian cancer cells (OVCAR-3)31.5 µMEnhanced selectivity for MAGL compared to FAAH

Scientific Research Applications

Synthesis Applications

tert-Butyl MMCP serves as an important starting material for the synthesis of various substituted piperidines. The synthesis typically involves multiple steps, which can be optimized based on available reagents and desired yields. Common synthetic pathways include:

  • Formation of Substituted Piperidines : The compound can undergo nucleophilic substitutions to introduce various functional groups, leading to the development of novel piperidine derivatives with enhanced pharmacological properties.
  • Reactions with Grignard Reagents : tert-Butyl MMCP can react with Grignard reagents to form new carbon-carbon bonds, facilitating the construction of complex molecular architectures .

Pharmaceutical Applications

The unique functional groups present in tert-Butyl MMCP suggest several potential pharmaceutical applications:

  • Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that tert-Butyl MMCP could be investigated for antidepressant or anxiolytic properties.
  • Anticancer Agents : The ability to modify the piperidine core allows researchers to design compounds that may exhibit anticancer activity through targeted interactions with cancer cell pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of tert-Butyl MMCP in drug development:

  • Synthesis of Novel Piperidine Derivatives : Research has demonstrated that by modifying the methoxy(methyl)carbamoyl group, researchers can create derivatives with improved selectivity for biological targets, enhancing their therapeutic potential .
  • Biological Activity Assessments : Preliminary studies have indicated that certain derivatives exhibit promising biological activities, including inhibition of specific enzymes related to disease processes. These findings warrant further investigation into their mechanisms of action .

Chemical Reactions Analysis

Grignard Reactions

This compound undergoes nucleophilic acyl substitution with Grignard reagents to form ketones. In a representative procedure:

  • Reagents : Phenylmagnesium chloride (PhMgCl)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 2–4 hours
  • Yield : 35.5–59% (dependent on stoichiometry and reaction time) .

Mechanism :
The Grignard reagent attacks the electrophilic carbonyl carbon, displacing the methoxy(methyl)amine group to form tert-butyl 4-benzoylpiperidine-1-carboxylate.

Reaction ComponentDetails
Starting Material1.0–8.0 g (1.83–29.4 mmol)
PhMgCl Equivalents2–3 eq
Temperature Range-78°C → 20°C (gradual warming)

Hydrolysis Reactions

The carbamate and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves the tert-butoxycarbonyl (Boc) protecting group.
  • Basic Hydrolysis : Converts the carbamate to a free amine.

Example :

  • Reagents : HCl in dioxane or TFA in dichloromethane
  • Yield : >90% for Boc deprotection.

Carbamoylation and Functionalization

The compound serves as a precursor for introducing carbamoyl groups into target molecules. In one synthesis protocol:

  • Reagents : Ethyl chloroformate, N,O-dimethylhydroxylamine hydrochloride
  • Conditions : -78°C → 20°C, inert atmosphere (N₂) .
  • Key Step : Formation of the methoxy(methyl)carbamoyl moiety via coupling with nipecotic acid derivatives.

Table: Reaction Optimization Parameters

ParameterOptimal Value
Temperature-78°C (initial), 20°C (final)
SolventDichloromethane
Catalyst1-Methylpiperidine
Reaction Time4 hours

Substitution Reactions

The tert-butyl group can be replaced with other nucleophiles:

  • Example : Reaction with alkyl halides to form quaternary ammonium salts.
  • Conditions : Polar aprotic solvents (e.g., DMF), 50–80°C.

Applications :

  • Synthesis of analogs with modified solubility or bioactivity profiles.

Oxidation and Reduction

While direct data is limited for this compound, analogous piperidine carbamates exhibit:

  • Oxidation : Conversion of methoxy groups to hydroxyls under strong oxidants (e.g., KMnO₄).
  • Reduction : Hydrogenation of the piperidine ring using Pd/C or Raney Ni.

Coupling Reactions

Used in peptide synthesis and cross-coupling for bioconjugation:

  • Suzuki Coupling : Requires prior conversion to a boronate ester .
  • Yield : 45–65% (dependent on boronation efficiency).

Comparison with Similar Compounds

Structural Analogs: Positional and Functional Group Variations

The compound’s properties are influenced by substituent position, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Differences Reference ID
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 203056-27-3 C₁₃H₂₄N₂O₄ 272.34 86 White crystals Reference compound
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 C₁₃H₂₄N₂O₄ 272.34 N/A Not reported Carbamoyl group at position 4
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 211310-10-0 C₁₃H₂₄N₂O₄ 272.34 N/A Not reported Carbamoyl group at position 2
tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate 274682-80-3 C₁₁H₂₀N₂O₂S 244.35 N/A Not reported Carbamoyl oxygen replaced with sulfur
tert-Butyl 3-[methoxy(methyl)carbamoyl]-3-methylpiperidine-1-carboxylate N/A C₁₄H₂₆N₂O₄ 286.37 N/A Not reported Additional methyl group at position 3
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate N/A C₁₃H₂₃N₃O₄ 285.34 N/A Crystalline solid Methoxyimino and methyl groups at C3/C4
Key Observations :
  • Functional Group Substitution : Replacing the carbamoyl oxygen with sulfur (thiocarbamoyl) reduces molecular weight by 28 g/mol and may enhance lipophilicity, impacting solubility and binding affinity .
  • Steric Modifications : Adding a methyl group at position 3 (e.g., C₁₄H₂₆N₂O₄) increases molecular weight and steric hindrance, which could influence catalytic interactions in asymmetric synthesis .

Fluorinated Styrylpiperidine Derivatives

The target compound is a precursor to fluorinated styrylpiperidines, which exhibit distinct physicochemical and biological properties:

Table 2: Fluorinated Styrylpiperidine Derivatives
Compound Name Yield (%) Physical State Melting Point (°C) Key Modifications Reference ID
(±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 56 Yellow oil N/A 4-Fluorostyryl group at C3
(±)-tert-Butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate 52 Yellow crystals 86–87 2,4,5-Trifluorostyryl group at C3
(±)-tert-Butyl 3-(4-fluorophenethyl)piperidine-1-carboxylate 97 Yellow oil N/A Saturated phenethyl vs. styryl linker
Key Observations :
  • Yield Trends : Styryl derivatives (56–97% yields) generally form oils, while trifluorostyryl analogs crystallize with defined melting points .
  • Fluorine Substitution : Increasing fluorine atoms (e.g., 2,4,5-trifluoro) enhances electronegativity and may improve metabolic stability in drug candidates.

Pyrimidoindole-Functionalized Piperidines

highlights piperidines functionalized with pyrimidoindole moieties, which are critical for chiral stationary phases in HPLC:

Table 3: Pyrimidoindole-Piperidine Hybrids
Compound Name Substituent Retention Time (min) Application Reference ID
tert-Butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate 7-methoxy 8.2 Chiral separation in (U)HPLC
tert-Butyl 3-(methyl(7-(trifluoromethyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate 7-trifluoromethyl 9.5 Enhanced polarity for resolution
Key Observations :
  • Substituent Effects : Trifluoromethyl groups increase retention time (9.5 vs. 8.2 min), suggesting higher hydrophobicity and utility in separating enantiomers with subtle polarity differences .

Stereochemical and Conformational Variations

  • Stereoisomers : and list enantiopure analogs like (S)- and (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, where the hydroxyl group replaces the carbamoyl. These isomers exhibit distinct biological activities due to chiral recognition .
  • Crystal Structure: The methoxyimino group in tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate introduces conformational rigidity, as confirmed by X-ray crystallography (R factor = 0.056) .

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving quantitative conversion within 2–4 hours.

Reaction Conditions

  • Reagents : Boc anhydride (1.1 eq), TEA (1.5 eq)

  • Solvent : THF or DCM

  • Temperature : 0°C → 25°C

  • Yield : >95%

The Boc-protected intermediate, tert-butyl piperidine-1-carboxylate-3-carboxylic acid, is isolated via aqueous workup (extraction with ethyl acetate) and purified by recrystallization from hexanes.

Carbamoylation at the 3-Position

The 3-carboxylic acid moiety is converted to a methoxy(methyl)carbamoyl group through activation followed by nucleophilic substitution.

Carbodiimide-Mediated Activation

The most widely reported method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride introduces the carbamoyl group.

Procedure :

  • Activation : Boc-piperidine-3-carboxylic acid (1 eq) is dissolved in THF, and CDI (1.2 eq) is added at 25°C. The mixture stirs for 1 hour.

  • Nucleophilic Substitution : N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and TEA (2 eq) in acetonitrile are added, and stirring continues for 15 hours.

  • Workup : The reaction is concentrated, diluted with water, and extracted with ethyl acetate. The organic layer is washed with 5% citric acid and brine, dried over Na2SO4, and concentrated.

Optimized Conditions

ParameterValue
SolventTHF/acetonitrile (1:1)
Temperature25°C
Time16 hours
Yield83%

Alternative Acyl Chloride Route

For large-scale synthesis, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. The acyl chloride reacts with N,O-dimethylhydroxylamine in DCM at 0°C.

Key Data

  • Reagents : SOCl2 (1.5 eq), N,O-dimethylhydroxylamine (1.2 eq)

  • Solvent : DCM

  • Yield : 75–80%

Enantioselective Synthesis

The (S)-enantiomer is synthesized using chiral starting materials or resolution techniques. Chiral HPLC or enzymatic resolution separates enantiomers post-synthesis, with the (S)-form showing higher bioactivity in protease inhibition.

Chiral Pool Approach

  • Starting Material : (S)-piperidine-3-carboxylic acid

  • Yield : 70–78% after resolution

Industrial-Scale Optimization

Solvent and Reagent Selection

THF is preferred for CDI activation due to its polarity and compatibility with imidazolide intermediates. Acetonitrile enhances nucleophilicity in the substitution step.

Cost-Effective Workup

  • Extraction : Ethyl acetate minimizes emulsion formation.

  • Purification : Silica gel chromatography (hexanes/ethyl acetate) achieves >98% purity.

Analytical Characterization

TechniqueKey Data
1H NMR (CDCl3)δ 1.44 (s, 9H, Boc), 3.18 (s, 3H, NCH3), 3.68 (s, 3H, OCH3)
13C NMR δ 28.3 (Boc CH3), 80.1 (Boc C=O), 156.2 (carbamate C=O)
HPLC Retention time: 2.58 min (C18 column, 75% MeOH)
MS (ESI+) m/z 273.2 [M+H]+

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CDI ActivationMild conditions, high purityRequires anhydrous solvents83%
Acyl ChlorideFast reactionSOCl2 handling hazards75%
EnantioselectiveDirect access to (S)-formCostly resolution steps70%

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl piperidine derivatives in laboratory settings?

  • Methodological Answer :

  • Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles during synthesis or handling .
  • Waste Disposal : Segregate waste by hazard class (e.g., halogenated/non-halogenated solvents) and use licensed waste management services for disposal .
  • Emergency Measures : Ensure eyewash stations and emergency showers are accessible. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions .

Q. How is the tert-butyl group utilized as a protecting group in piperidine-based syntheses?

  • Methodological Answer :

  • The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during reactions involving electrophilic reagents (e.g., acylations). Deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃ .
  • Example: In the synthesis of tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate, the Boc group stabilizes the intermediate during carbamate formation .

Q. What chromatographic methods are effective for purifying tert-butyl piperidine carboxylates?

  • Methodological Answer :

  • Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 10–50%) for polar intermediates. Retention factors (Rf) for Boc-protected piperidines typically range from 0.3–0.6 in 30% ethyl acetate .
  • HPLC : For high-purity requirements (e.g., >99%), employ C18 columns with acetonitrile/water mobile phases (0.1% TFA additive) .

Advanced Research Questions

Q. How can conflicting spectral data (NMR vs. X-ray crystallography) for piperidine derivatives be resolved?

  • Methodological Answer :

  • Case Study : For tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate, X-ray crystallography (triclinic, P1 space group, α = 79.571°, β = 73.034°) confirmed axial-equatorial isomerism, which NMR alone could not resolve due to dynamic averaging .
  • Resolution Strategy : Combine variable-temperature NMR to detect conformational exchange and DFT calculations (e.g., B3LYP/6-31G*) to model crystal packing effects .

Q. What mechanistic insights explain low yields in the coupling of methoxy(methyl)carbamoyl groups to piperidine?

  • Methodological Answer :

  • Reaction Optimization : Low yields (<40%) may stem from steric hindrance at the piperidine C3 position. Use bulky coupling agents (e.g., HATU) and DMAP catalysis to enhance reactivity .
  • Side Reactions : Competing N-demethylation or over-oxidation of the carbamoyl group can occur. Monitor by LC-MS and suppress with inert atmospheres (N₂/Ar) .

Q. How do electronic effects of substituents influence the stability of tert-butyl piperidine carboxylates?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Carbamoyl groups at C3 reduce Boc group stability. Accelerated deprotection rates (e.g., 2 hr vs. 4 hr for unsubstituted analogs) correlate with Hammett σₚ values (σₚ = +0.45 for methoxy(methyl)carbamoyl) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures decrease by ~20°C for EWG-substituted derivatives compared to alkyl-substituted analogs .

Contradictory Data Analysis

  • Toxicity Classification Discrepancies :
    • classifies similar piperidines as Acute Toxicity Category 4 (oral LD₅₀ > 300 mg/kg), while reports Category 3 (LD₅₀ 50–300 mg/kg). This may reflect substituent-specific effects (e.g., cyclooctyl vs. phenyl groups). Validate via in vivo assays (OECD 423) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

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